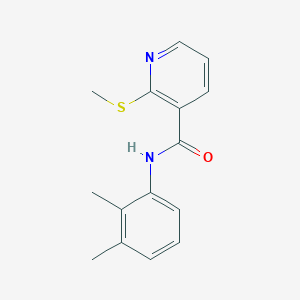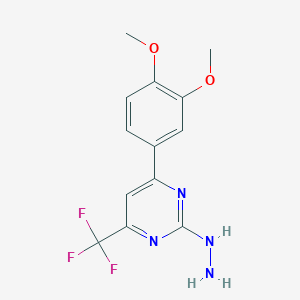
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine, also known as TH287, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the NUAK family kinases, which are involved in various cellular processes such as cell cycle regulation, metabolism, and autophagy.
Mécanisme D'action
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine selectively binds to the ATP-binding site of NUAK family kinases and inhibits their activity. This leads to the disruption of various cellular processes such as cell cycle progression, autophagy, and metabolism, which are regulated by these kinases. The inhibition of NUAK family kinases by 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has been shown to induce DNA damage, activate the p53 pathway, and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has been shown to have potent anticancer activity in various cancer cell lines and animal models. It has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to chemotherapy. 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has also been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has several advantages for lab experiments, including its potency, selectivity, and minimal toxicity in normal cells. However, there are also some limitations, such as its poor solubility in aqueous solutions and the need for specific conditions for its synthesis and characterization.
Orientations Futures
There are several future directions for the study of 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine, including its potential use in combination with other anticancer agents, its optimization for better solubility and pharmacokinetics, and its evaluation in clinical trials. Additionally, further studies are needed to understand the mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine and its potential applications in other diseases beyond cancer.
In conclusion, 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is a promising small molecule inhibitor that has shown potent anticancer activity in preclinical studies. Its selective inhibition of NUAK family kinases makes it a promising candidate for cancer therapy, and further studies are needed to explore its potential applications in other diseases and its optimization for clinical use.
Méthodes De Synthèse
The synthesis of 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine involves the reaction of 3,4-dimethoxyphenylacetic acid with hydrazine hydrate and trifluoromethylpyrimidine-2,4,6-trione. The reaction is carried out in the presence of a catalyst and solvent under specific conditions. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies as a potent inhibitor of NUAK family kinases, which are overexpressed in various cancer types. 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy. It has also been studied for its potential use in combination with other anticancer agents.
Propriétés
IUPAC Name |
[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-21-9-4-3-7(5-10(9)22-2)8-6-11(13(14,15)16)19-12(18-8)20-17/h3-6H,17H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMZBTMNHJNKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)NN)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

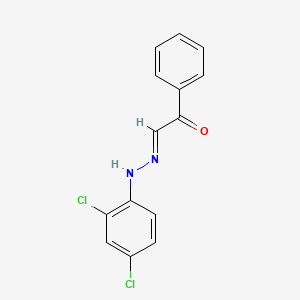
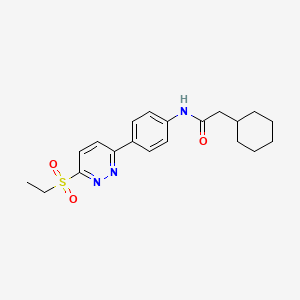
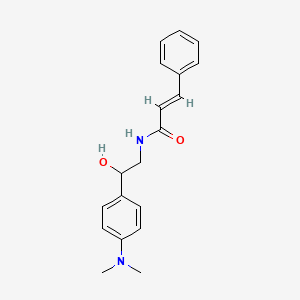
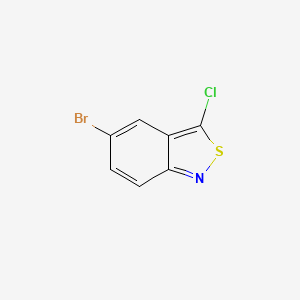
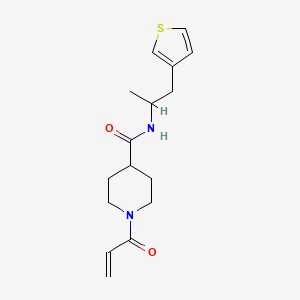
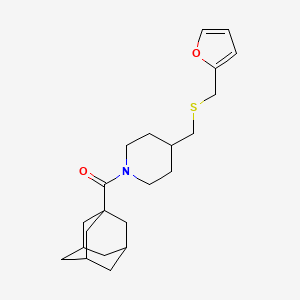
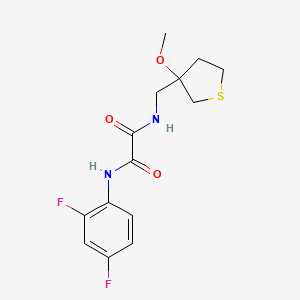
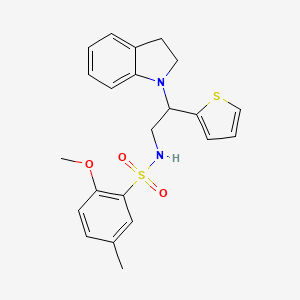
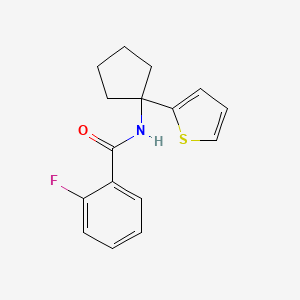


![2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2565634.png)

